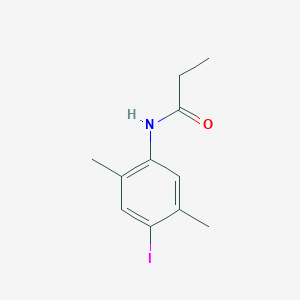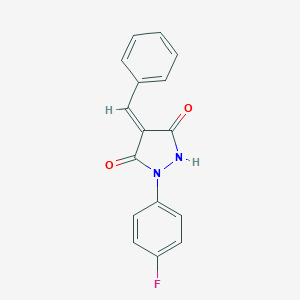![molecular formula C22H24BrN5O2S B301658 N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, also known as BVT.2733, is a novel small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic disorders.2733.
Wirkmechanismus
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide exerts its effects by inhibiting the activity of the protein tyrosine phosphatase SHP-2. SHP-2 is a key regulator of cell signaling pathways involved in cell growth, differentiation, and survival. Overexpression of SHP-2 has been implicated in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting SHP-2 activity, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide disrupts these signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, improve glucose metabolism and insulin sensitivity, and reduce inflammation in animal models of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its specificity for the SHP-2 protein. This specificity reduces the risk of off-target effects and makes it a promising candidate for therapeutic development. However, one limitation of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its relatively low potency compared to other SHP-2 inhibitors. This may limit its efficacy in some applications and require higher dosages.
Zukünftige Richtungen
There are several future directions for research on N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One area of focus is on the development of more potent SHP-2 inhibitors with improved efficacy. Another area of research is on the identification of biomarkers that can predict response to N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide therapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl 2-bromoacetate to form 2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl bromide. This intermediate is then reacted with thiosemicarbazide to form 2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethylthiosemicarbazide, which is further reacted with 4-methyl-4H-1,2,4-triazole-3-thiol to form the final product, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide inhibits the growth and proliferation of cancer cells by targeting the SHP-2 protein, which is overexpressed in many types of cancer. N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In addition to cancer, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has potential applications in autoimmune disorders, such as rheumatoid arthritis and lupus, as well as metabolic disorders, such as obesity and type 2 diabetes. N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.
Eigenschaften
Produktname |
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Molekularformel |
C22H24BrN5O2S |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
N-[1-[5-[2-(4-bromo-2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H24BrN5O2S/c1-13-10-17(23)11-14(2)19(13)25-18(29)12-31-22-27-26-20(28(22)4)15(3)24-21(30)16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3,(H,24,30)(H,25,29) |
InChI-Schlüssel |
UTWUSMJNUKLRIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)
![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)

![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)




